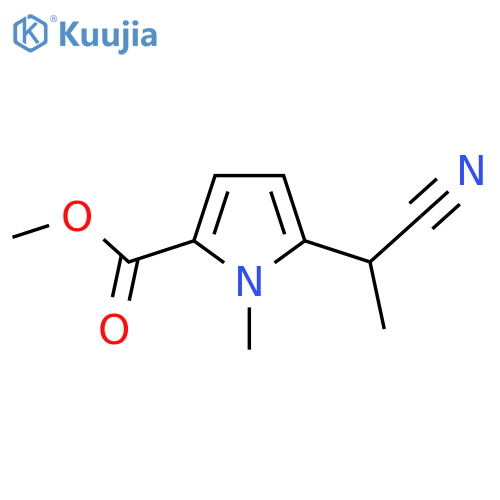Cas no 2229281-71-2 (methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate)

2229281-71-2 structure
商品名:methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate
methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate
- 2229281-71-2
- EN300-1727976
-
- インチ: 1S/C10H12N2O2/c1-7(6-11)8-4-5-9(12(8)2)10(13)14-3/h4-5,7H,1-3H3
- InChIKey: AFBCBIMBGKFNEK-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1=CC=C(C(C#N)C)N1C)=O
計算された属性
- せいみつぶんしりょう: 192.089877630g/mol
- どういたいしつりょう: 192.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 55Ų
methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1727976-0.1g |
methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate |
2229281-71-2 | 0.1g |
$1533.0 | 2023-09-20 | ||
| Enamine | EN300-1727976-1.0g |
methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate |
2229281-71-2 | 1g |
$1742.0 | 2023-06-04 | ||
| Enamine | EN300-1727976-0.5g |
methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate |
2229281-71-2 | 0.5g |
$1673.0 | 2023-09-20 | ||
| Enamine | EN300-1727976-10g |
methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate |
2229281-71-2 | 10g |
$7497.0 | 2023-09-20 | ||
| Enamine | EN300-1727976-5g |
methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate |
2229281-71-2 | 5g |
$5056.0 | 2023-09-20 | ||
| Enamine | EN300-1727976-1g |
methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate |
2229281-71-2 | 1g |
$1742.0 | 2023-09-20 | ||
| Enamine | EN300-1727976-0.05g |
methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate |
2229281-71-2 | 0.05g |
$1464.0 | 2023-09-20 | ||
| Enamine | EN300-1727976-2.5g |
methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate |
2229281-71-2 | 2.5g |
$3417.0 | 2023-09-20 | ||
| Enamine | EN300-1727976-10.0g |
methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate |
2229281-71-2 | 10g |
$7497.0 | 2023-06-04 | ||
| Enamine | EN300-1727976-0.25g |
methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate |
2229281-71-2 | 0.25g |
$1604.0 | 2023-09-20 |
methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate 関連文献
-
1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Ping Tong Food Funct., 2020,11, 628-639
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
2229281-71-2 (methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate) 関連製品
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
